molecular formula C20H27Cl2FN2O2 B4781831 1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLPHENOXY)PROPAN-2-OL DIHYDROCHLORIDE

1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLPHENOXY)PROPAN-2-OL DIHYDROCHLORIDE

Cat. No.: B4781831
M. Wt: 417.3 g/mol
InChI Key: IGRTXVGBCCYCNQ-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a methylphenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with 4-methylphenol in the presence of a suitable base and solvent. The intermediate product is then reacted with epichlorohydrin under controlled conditions to yield the final compound. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted compounds .

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and industrial applications .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2.2ClH/c1-16-2-8-20(9-3-16)25-15-19(24)14-22-10-12-23(13-11-22)18-6-4-17(21)5-7-18;;/h2-9,19,24H,10-15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRTXVGBCCYCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLPHENOXY)PROPAN-2-OL DIHYDROCHLORIDE
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1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLPHENOXY)PROPAN-2-OL DIHYDROCHLORIDE
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1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLPHENOXY)PROPAN-2-OL DIHYDROCHLORIDE
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1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLPHENOXY)PROPAN-2-OL DIHYDROCHLORIDE
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1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLPHENOXY)PROPAN-2-OL DIHYDROCHLORIDE
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1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLPHENOXY)PROPAN-2-OL DIHYDROCHLORIDE

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